molecular formula C17H31NO3 B041508 Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 312638-87-2

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B041508
CAS No.: 312638-87-2
M. Wt: 297.4 g/mol
InChI Key: MCWICGADBUTRHW-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It is characterized by the presence of a tert-butyl group, a cyclohexyl group, and a hydroxymethyl group attached to the piperidine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclohexylmethyl alcohol. The reaction is usually carried out under basic conditions, using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a phenyl group instead of a cyclohexyl group, which can influence its reactivity and applications.

    Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: The presence of an azido group makes this compound useful in click chemistry and bioconjugation reactions.

    Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: The bromopyrazol group adds unique reactivity, making it suitable for specific synthetic applications.

Uniqueness

Tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The cyclohexyl group imparts steric hindrance, while the hydroxymethyl group offers a site for further functionalization. This makes the compound versatile for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h14,19H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWICGADBUTRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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